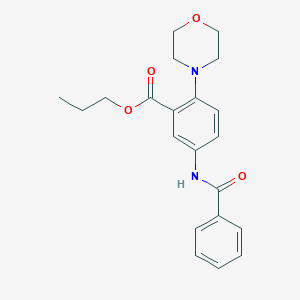![molecular formula C15H17N5OS B250980 2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B250980.png)
2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide, also known as DMTP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMTP is a synthetic molecule that belongs to the class of thiadiazole derivatives and has shown promising results in various studies.
作用機序
2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide exerts its effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, this compound can increase the acetylation of histones, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell apoptosis, inhibition of cell proliferation, and modulation of immune responses. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is its specificity for HDAC inhibition, which can lead to fewer off-target effects compared to other HDAC inhibitors. However, this compound has also been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
For 2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide research include further exploration of its potential therapeutic uses, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its safety and efficacy in human clinical trials. Finally, the development of more water-soluble this compound analogs could improve its use in certain lab experiments.
合成法
2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide can be synthesized using a multi-step process that involves the reaction of 3-amino-4-methyl-1,2,4-triazole with 2-chloro-3-methylthiophene-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with 3-bromobenzonitrile in the presence of a palladium catalyst to yield the final product, this compound.
科学的研究の応用
2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been studied for its potential use in various scientific research applications, including the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
分子式 |
C15H17N5OS |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2,2-dimethyl-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide |
InChI |
InChI=1S/C15H17N5OS/c1-9-17-18-14-20(9)19-12(22-14)10-6-5-7-11(8-10)16-13(21)15(2,3)4/h5-8H,1-4H3,(H,16,21) |
InChIキー |
HJPHGJPUTAIAHR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250898.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B250899.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250901.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
![N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B250912.png)
![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
